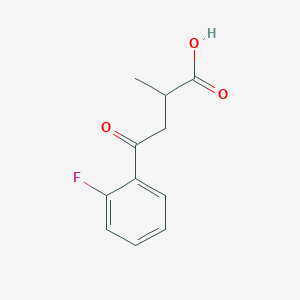

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Overview

Description

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, especially in neurodegenerative diseases.

The compound's structure features a fluorophenyl group that enhances its binding affinity to biological targets, allowing it to modulate various metabolic pathways effectively. Its synthesis typically involves standard organic chemistry techniques that optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties, particularly targeting kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme plays a crucial role in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for neuroprotection and neurotoxicity balance in the brain .

Table 1: Comparison of Biological Activity with Structural Analogues

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits KYN-3-OHase | Enhanced selectivity due to fluorine substitution |

| 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid | Inhibits KYN-3-OHase | Different fluorine position affects reactivity |

| 4-(Phenyl)-2-methyl-4-oxobutanoic acid | Less effective KYN-3-OHase inhibitor | Lacks fluorine substitution |

| 4-(Chlorophenyl)-2-methyl-4-oxobutanoic acid | Moderate inhibition | Chlorine substitution alters pharmacological properties |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of KYN-3-OHase. This inhibition leads to a decrease in neurotoxic metabolites such as quinolinic acid (QUIN) while promoting neuroprotective metabolites like kynurenic acid (KYNA) . This balance is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

- Neuroprotective Potential : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from excitotoxicity induced by QUIN. The modulation of the kynurenine pathway suggests a therapeutic avenue for treating conditions characterized by oxidative stress and neuroinflammation .

- Antiproliferative Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have been tested for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Antiproliferative Activity of Related Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10.5 |

| 7-Anilino derivative | A549 | 8.0 |

| 7-Chloro derivative | MDA-MB-231 | 6.5 |

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBOBCHEALYEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.